tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1788041-57-5
VCID: VC2598618
InChI: InChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)(C#N)F
Molecular Formula: C9H13FN2O2
Molecular Weight: 200.21 g/mol

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

CAS No.: 1788041-57-5

Cat. No.: VC2598618

Molecular Formula: C9H13FN2O2

Molecular Weight: 200.21 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate - 1788041-57-5

Specification

CAS No. 1788041-57-5
Molecular Formula C9H13FN2O2
Molecular Weight 200.21 g/mol
IUPAC Name tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate
Standard InChI InChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3
Standard InChI Key VLCFNAIYELAULW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(C#N)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(C#N)F

Introduction

Chemical Structure and Properties

Basic Information

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate is characterized by its four-membered azetidine ring with specific functional group substitutions. The presence of the cyano and fluoro groups at the 3-position, along with the tert-butoxycarbonyl (Boc) protecting group, gives this compound unique properties that make it valuable for research applications.

Table 1: Basic Information of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

ParameterDescription
CAS Number1788041-57-5
Molecular FormulaC₉H₁₃FN₂O₂
Molecular Weight200.21 g/mol
AppearanceNot specified in literature
PurityGenerally available at ≥97%
Storage ConditionsRoom temperature

Chemical Identifiers

For proper identification and documentation in research settings, various chemical identifiers are associated with this compound .

Table 2: Chemical Identifiers

Identifier TypeValue
IUPAC Nametert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate
Standard InChIInChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3
Standard InChIKeyVLCFNAIYELAULW-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CC(C1)(C#N)F
PubChem Compound ID91933832

Structural Features

Core Structure

The compound features a four-membered azetidine ring as its core structure. This ring system is notable for its conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates compared to larger ring systems.

Functional Groups

Several key functional groups contribute to the chemical behavior and potential applications of this compound:

  • Azetidine Ring: The four-membered nitrogen-containing heterocycle that forms the core structure

  • Cyano Group: Located at the 3-position, providing a site for potential chemical transformations

  • Fluoro Group: Also at the 3-position, enhancing metabolic stability and binding interactions

  • tert-Butoxycarbonyl (Boc) Group: Serving as a protecting group for the azetidine nitrogen, enhancing solubility in organic solvents and stability during synthetic transformations

Synthesis and Applications

Applications in Drug Discovery

The compound has gained significant attention in medicinal chemistry research for several reasons:

  • Protein Degradation: Classified as a protein degrader building block, this compound has potential applications in the development of targeted protein degradation therapies .

  • Drug Development: The azetidine scaffold is increasingly favored in drug discovery for its conformational rigidity, which can improve target binding and metabolic stability compared to larger ring systems.

  • Building Block Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex chemical entities with potential biological activities .

Table 3: Research Applications

Application AreaPotential Use
Protein DegradationBuilding block for PROTAC (Proteolysis Targeting Chimera) development
Medicinal ChemistryIntermediate in the synthesis of drug candidates
Chemical LibrariesComponent in the preparation of diverse compound libraries
Structural StudiesModel compound for investigating conformationally restricted systems

Chemical Reactivity

Reactivity Patterns

The reactivity of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate is largely influenced by its functional groups:

  • Cyano Group: Can undergo various transformations including reduction to amines and hydrolysis to carboxylic acids or amides.

  • Fluoro Group: Generally stable but can participate in nucleophilic substitution reactions under specific conditions.

  • Boc Group: Subject to acid-catalyzed deprotection, typically using trifluoroacetic acid (TFA) or HCl in organic solvents.

Stability Considerations

The compound exhibits reasonable stability under standard laboratory conditions but may be sensitive to strongly acidic or basic environments due to the presence of the Boc protecting group. Long-term storage recommendations include keeping the compound at room temperature in sealed containers .

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate. One such related compound is tert-butyl 3-isocyanatoazetidine-1-carboxylate (CAS: 2649064-07-1), which features an isocyanate group instead of the cyano and fluoro groups.

Table 4: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate1788041-57-5C₉H₁₃FN₂O₂200.21 g/molCyano and fluoro groups at C-3
tert-Butyl 3-isocyanatoazetidine-1-carboxylate2649064-07-1C₉H₁₄N₂O₃198.22 g/molIsocyanate group at C-3
tert-Butyl 3-Fluoroazetidine-1-Carboxylate1126650-66-5Not specifiedNot specifiedLacks cyano group
ParameterSpecification
Standard Purity≥97%
Common Package Sizes500 mg, 1 g, 5 g
Delivery TimeTypically 5 days
Storage RestrictionsRoom temperature
Target UsersResearch laboratories, industrial applications

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